tert-Butyl 6-bromo-5-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate
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Overview
Description
tert-Butyl 6-bromo-5-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-bromo-5-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-bromo-5-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Solvents: Tetrahydrofuran, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl 6-bromo-5-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Materials Science: Its unique spirocyclic structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: Researchers investigate its interactions with biological molecules to understand its potential as a biochemical probe or therapeutic agent.
Mechanism of Action
The mechanism of action of tert-Butyl 6-bromo-5-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects. For example, it may bind to certain receptors or enzymes, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 6-bromo-5-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate: shares similarities with other spirocyclic compounds, such as spiro[indene-2,4’-piperidine] derivatives.
tert-Butyl 6-bromo-5-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate: is also related to compounds with similar functional groups, such as bromo and methoxy substituents.
Uniqueness
The uniqueness of tert-Butyl 6-bromo-5-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate lies in its specific combination of functional groups and spirocyclic structure. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C19H24BrNO4 |
---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
tert-butyl 5-bromo-6-methoxy-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C19H24BrNO4/c1-18(2,3)25-17(23)21-7-5-19(6-8-21)11-12-9-15(24-4)14(20)10-13(12)16(19)22/h9-10H,5-8,11H2,1-4H3 |
InChI Key |
UXXRNRUBCJIULB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC(=C(C=C3C2=O)Br)OC |
Origin of Product |
United States |
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